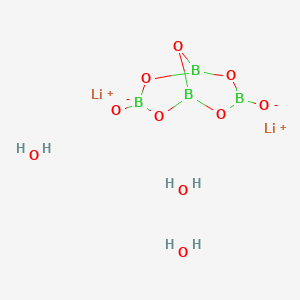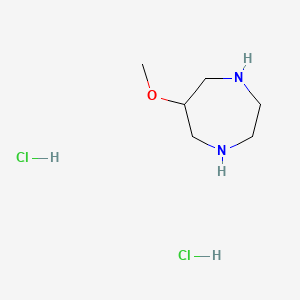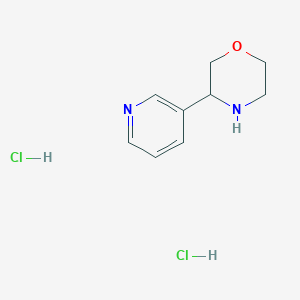![molecular formula C9H12ClNO3 B6304713 Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl CAS No. 2177264-20-7](/img/structure/B6304713.png)
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl, also known as ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride, is a synthetic organic compound with a molecular formula of C10H11ClO3. It is a white crystalline solid with a melting point of 140-141°C and a molecular weight of 212.64 g/mol. It is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform. Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl has many potential applications in scientific research and laboratory experiments.
Wirkmechanismus
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl is believed to act as a proton donor in the catalytic cycle of enzymatic reactions. It is thought to interact with the active site of the enzyme, forming a complex with the enzyme and inducing a conformational change that facilitates the catalytic reaction.
Biochemical and Physiological Effects
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl has been shown to inhibit the activity of several enzymes, including protein kinases and cytochrome P450. It has also been shown to inhibit the growth of several types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl for laboratory experiments include its low cost, its availability in a range of concentrations, and its stability in aqueous solutions. The main limitation of this compound is its potential toxicity, as it has been shown to be cytotoxic in some cell lines.
Zukünftige Richtungen
For research using Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl include further investigation into the mechanism of action of this compound, its potential therapeutic applications, and its potential to be used as a biomarker for cancer. Additionally, further research into the synthesis of novel heterocyclic compounds using this compound could lead to the development of new drugs and treatments. Finally, further studies into the structure-activity relationships of this compound could lead to the discovery of new inhibitors of enzymes, such as protein kinases and cytochrome P450.
Synthesemethoden
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl can be synthesized by the reaction of Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate with hydrochloric acid in an aqueous solution. The reaction is carried out at a temperature of 0-5°C, and the product is purified by recrystallization from ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl is a useful compound for scientific research. It has been used in a variety of studies, including the synthesis of novel heterocyclic compounds, the study of the catalytic activity of metal complexes, and the synthesis of new ligands for transition metal catalysts. It has also been used for the synthesis of biologically active compounds, such as inhibitors of protein kinases and inhibitors of the enzyme cytochrome P450.
Eigenschaften
IUPAC Name |
ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-12-9(11)7-5-13-8-4-10-3-6(7)8;/h5,10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHPMYVFGZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dihydro-4H-furo[2,3-C]pyrrole-3-carboxylate hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)







![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
